4-Amino-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-3-trifluoromethylbenzonitrile is an organic compound with the chemical formula C8H5F3N2. It is a light yellow to orange crystalline solid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 4-Amino-3-trifluoromethylbenzonitrile involves the following steps:
Positioning Bromination: m-Trifluoromethyl fluorobenzene is brominated using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated product undergoes a reaction with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.
Aminolysis Substitution: The resulting product is then treated with liquid ammonia in ethanol to introduce the amino group.
This acid is then reacted with liquid ammonia under pressure to form 4-amino-2-trifluoromethylbenzamide, which is dehydrated to yield 4-Amino-3-trifluoromethylbenzonitrile .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-trifluoromethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Amino-3-trifluoromethylbenzonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-cyanobenzotrifluoride
- 4-Cyano-2-trifluoromethyl aniline
- 4-Amino-3-iodobenzonitrile
Uniqueness
4-Amino-3-trifluoromethylbenzonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties are desirable .
Properties
IUPAC Name |
4-amino-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLZJOBGDXBMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381459 | |
Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327-74-2 | |
Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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